![molecular formula C22H14Cl3F7N4O B6597129 2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide CAS No. 1771741-86-6](/img/structure/B6597129.png)
2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide
Description
2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H14Cl3F7N4O and its molecular weight is 589.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Nicofluprole, also known as Nicofluprole [ISO] or 2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide, is a novel fluorinated phenylpyrazole nicotinamide insecticide .
Target of Action
Based on its chemical structure and effects, it is speculated that the primary target of nicofluprole is the γ-aminobutyric acid (gaba) gated chloride ion channels (gaba-cl) receptor . This receptor is a common target for many insecticides, including fipronil .
Mode of Action
This means that Nicofluprole likely binds to these receptors, blocking the normal action of GABA, a neurotransmitter. This blockage disrupts nerve transmissions in the insects, leading to their death .
Result of Action
Nicofluprole has been shown to have high insecticidal activity against various pests. For instance, it can achieve a 100% lethal rate against Plutella xylostella at 2.5 mg/L, 100% against armyworm at a concentration of 10 mg/L, and 71% against Tetranychus cinnabarinus at 5 mg/L . It also had a good control effect on Myzus persicae at a concentration of 10 mg/L .
Biochemical Analysis
Biochemical Properties
Nicofluprole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a selective antagonist of insect GABA receptors, which are crucial for neurotransmission in insects . This interaction disrupts the normal function of the nervous system in pests, leading to their death. The compound’s structure allows it to bind effectively to these receptors, inhibiting their activity and causing paralysis in the target organisms .
Cellular Effects
Nicofluprole affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, particularly those involving neurotransmission. This disruption leads to altered gene expression and cellular metabolism, ultimately resulting in the death of the target pests . The compound’s ability to interfere with GABA receptors is central to its mode of action, causing a cascade of cellular events that impair the normal functioning of the nervous system .
Molecular Mechanism
The molecular mechanism of Nicofluprole involves its binding interactions with GABA receptors in insects. By acting as a selective antagonist, Nicofluprole inhibits the normal function of these receptors, leading to an accumulation of neurotransmitters and subsequent neuronal hyperexcitation . This hyperexcitation causes paralysis and death in the target pests. Additionally, Nicofluprole may influence gene expression related to neurotransmission and stress responses, further contributing to its insecticidal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nicofluprole have been observed to change over time. The compound is relatively stable, maintaining its insecticidal activity over extended periods . Degradation products may form over time, potentially altering its efficacy. Long-term studies have shown that Nicofluprole can have lasting effects on cellular function, with some pests exhibiting delayed mortality even after initial exposure .
Dosage Effects in Animal Models
The effects of Nicofluprole vary with different dosages in animal models. At lower doses, the compound effectively controls pest populations without causing significant adverse effects . At higher doses, Nicofluprole can exhibit toxic effects, including neurotoxicity and potential impacts on non-target organisms . Threshold effects have been observed, with certain dosages required to achieve optimal insecticidal activity .
Metabolic Pathways
Nicofluprole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and elimination . The compound’s metabolism may influence metabolic flux and metabolite levels, potentially affecting the overall efficacy of the insecticide . Understanding these pathways is crucial for optimizing the use of Nicofluprole in pest control .
Transport and Distribution
Within cells and tissues, Nicofluprole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its insecticidal activity . The distribution of Nicofluprole within the target organisms is critical for its effectiveness in controlling pest populations .
Subcellular Localization
Nicofluprole’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it ensures that the compound reaches its intended targets within the cells . Understanding the subcellular distribution of Nicofluprole can provide insights into its mechanism of action and potential improvements in its application .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]pyrazol-4-yl]-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3F7N4O/c1-35(13-2-3-13)19(37)14-4-10(7-33-18(14)25)11-8-34-36(9-11)17-15(23)5-12(6-16(17)24)20(26,21(27,28)29)22(30,31)32/h4-9,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBDWSJEUSGUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=C(N=CC(=C2)C3=CN(N=C3)C4=C(C=C(C=C4Cl)C(C(F)(F)F)(C(F)(F)F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3F7N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337368 | |
| Record name | Nicofluprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1771741-86-6 | |
| Record name | Nicofluprole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1771741866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicofluprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOFLUPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP36YRT39K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


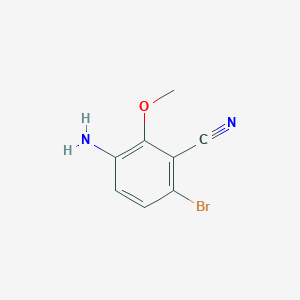
![methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6597058.png)
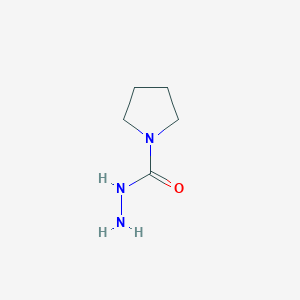
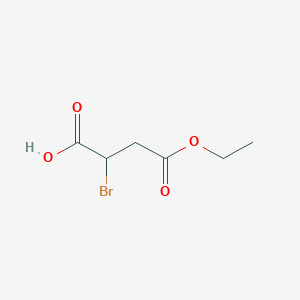
![{4-methylbicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B6597089.png)
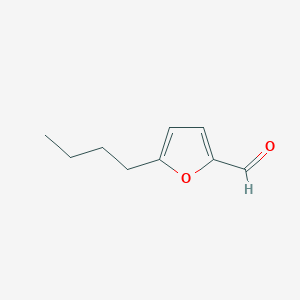
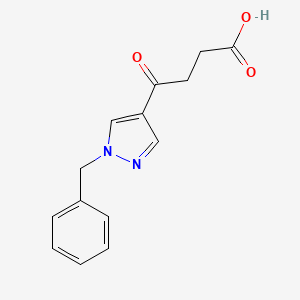
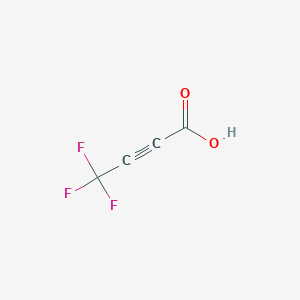
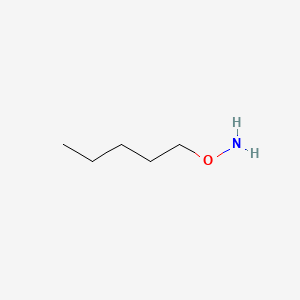

![2-chloro-N-[2-(2-chloro-N-methylacetamido)ethyl]-N-methylacetamide](/img/structure/B6597115.png)
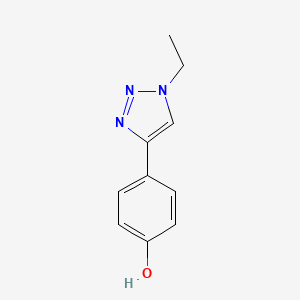

![6-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B6597125.png)
